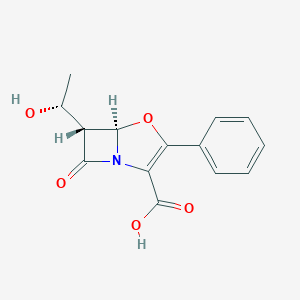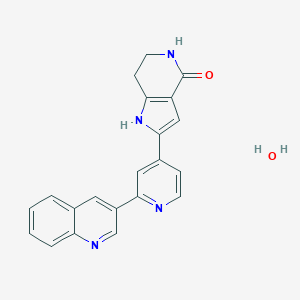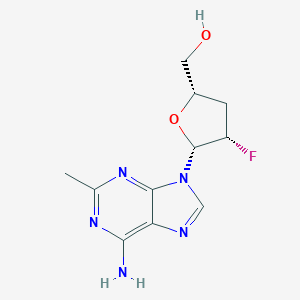
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-, also known as FddA, is a synthetic nucleoside analog that has been widely studied for its potential use in cancer treatment. This compound is a derivative of the natural nucleoside adenosine and has been shown to have potent antitumor activity in a variety of cancer cell lines.
Mécanisme D'action
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- acts as a nucleoside analog, which means it is incorporated into the DNA of cancer cells during replication. Once incorporated, 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects:
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been shown to have potent antitumor activity in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been shown to induce DNA damage and activate the p53 pathway, which is involved in apoptosis and tumor suppression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- is its limited solubility, which can make it difficult to administer in vivo. Another limitation is its potential to induce drug resistance in cancer cells over time.
Orientations Futures
There are several future directions for research on 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-. One direction is to improve the solubility and bioavailability of the compound to improve its efficacy in vivo. Another direction is to study the potential use of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to understand the mechanisms of drug resistance to 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- and to develop strategies to overcome it. Overall, 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has shown promising results in preclinical studies and warrants further investigation for its potential use in cancer treatment.
Méthodes De Synthèse
The synthesis of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- involves the coupling of a protected 2-deoxy-2-fluoro-D-ribose with a protected 6-chloropurine to form the nucleoside intermediate. The final step involves the deprotection of the ribose and purine moieties to yield the desired compound. The synthesis of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, leading to tumor growth inhibition. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Propriétés
Numéro CAS |
132722-91-9 |
|---|---|
Nom du produit |
9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- |
Formule moléculaire |
C11H14FN5O2 |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
[(2S,4S,5R)-5-(6-amino-2-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14FN5O2/c1-5-15-9(13)8-10(16-5)17(4-14-8)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,15,16)/t6-,7-,11+/m0/s1 |
Clé InChI |
VLWUFDZACUOMPE-OKTBNZSVSA-N |
SMILES isomérique |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)N |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |
SMILES canonique |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |
Autres numéros CAS |
132722-91-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




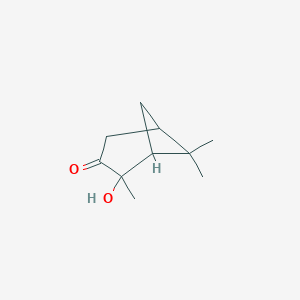
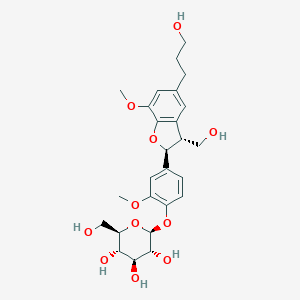
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
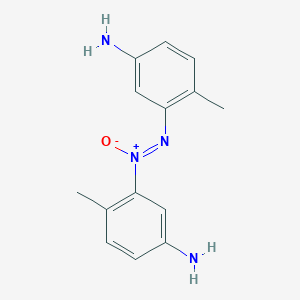
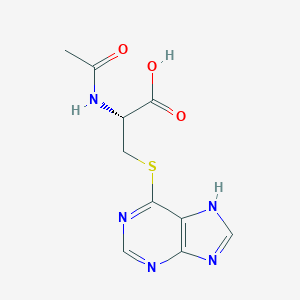

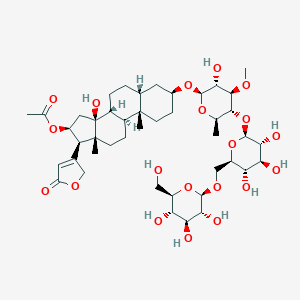
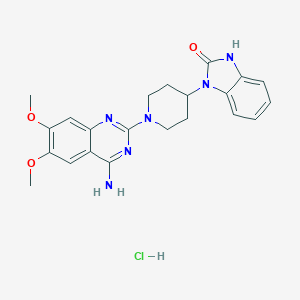
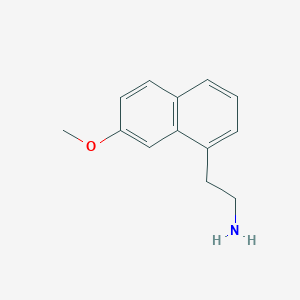
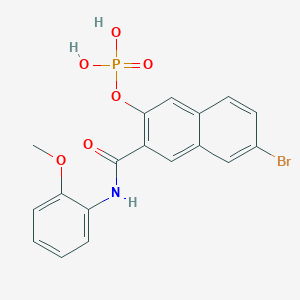
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
